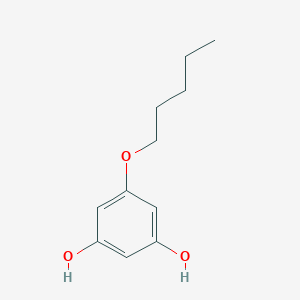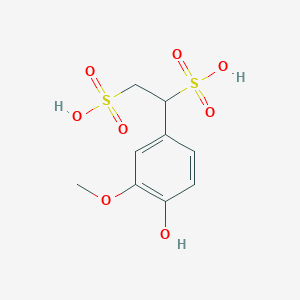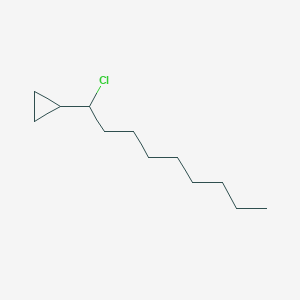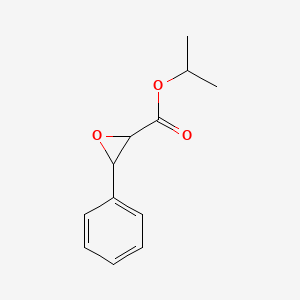
Propan-2-yl 3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 It is known for its unique structure, which includes an oxirane ring (epoxide) and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the Darzens condensation reaction, where an aldehyde or ketone reacts with an α-haloester in the presence of a base to form an epoxide. For instance, the reaction between benzaldehyde and isopropyl chloroacetate in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Darzens condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the epoxide ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Propan-2-yl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl 3-phenyloxirane-2-carboxylate involves its reactivity with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 3-phenyloxirane-2-carboxylate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 3-phenyloxirane-2-carboxylate is unique due to its specific combination of an isopropyl group, an epoxide ring, and a carboxylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
65017-34-7 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
propan-2-yl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8(2)14-12(13)11-10(15-11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 |
Clé InChI |
VKEMYLFSAOCKSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


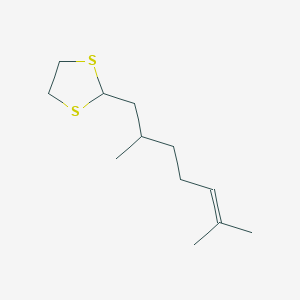


![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
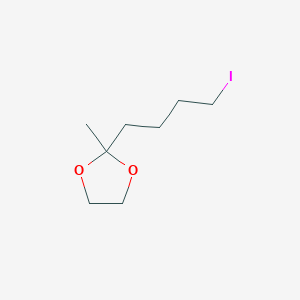
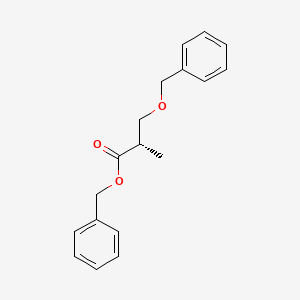


![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
